D-Gluconolactone

Description

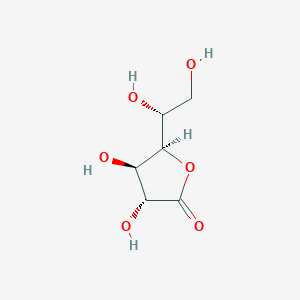

Structure

3D Structure

Properties

IUPAC Name |

(3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3-,4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZYCXMUPBBULW-TXICZTDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(C(C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]1[C@@H]([C@H](C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301316621 | |

| Record name | D-Gluconolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198-69-2 | |

| Record name | D-Gluconolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glucono-gamma-lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Gluconolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-GLUCONO-.GAMMA.-LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F62S8J9R28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

D-Gluconolactone: A Technical Guide to its Mechanism of Action in Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Gluconolactone (GDL) is a naturally occurring polyhydroxy acid (PHA) increasingly recognized for its multifaceted roles in cellular function. Beyond its established use in dermatology as a gentle exfoliant and moisturizer, emerging research reveals its significant impact on key cellular signaling pathways. This technical guide provides an in-depth exploration of the molecular mechanisms underlying GDL's action, focusing on its influence on signal transduction, metabolic processes, and immune regulation. This document synthesizes current knowledge, presents available quantitative data, details relevant experimental protocols, and visualizes complex cellular interactions to support further research and development in the therapeutic applications of GDL.

Introduction

D-Gluconolactone is the cyclic ester of D-gluconic acid.[1] In aqueous solutions, it undergoes spontaneous, reversible hydrolysis to form an equilibrium mixture of the lactone and gluconic acid.[2][3][4][5] This dynamic equilibrium is crucial to its biological activity. While its large molecular size limits skin penetration, contributing to its gentle nature in dermatological applications, its systemic and cellular effects are of growing interest.[6] This guide delves into the core cellular pathways modulated by GDL, providing a foundation for understanding its therapeutic potential.

Core Mechanisms of Action

Modulation of the PKCε/ERK Signaling Pathway

A significant body of evidence points to GDL's role in cardioprotection through the activation of the Protein Kinase C epsilon (PKCε) and Extracellular signal-regulated kinase (ERK) signaling pathway. This pathway is a cornerstone of cell survival and proliferation.

Mechanism: GDL acts as a potent activator of PKCε, which in turn leads to the phosphorylation and activation of ERK (a member of the MAPK family).[7] Activated ERK can then phosphorylate a variety of downstream targets, leading to cellular responses that mitigate injury, such as reducing apoptosis and oxidative stress.

Signaling Pathway Diagram:

Caption: D-Gluconolactone activates the PKCε/ERK signaling cascade.

Quantitative Data:

| Cellular Response | GDL Concentration | Observed Effect | Reference |

| ERK Phosphorylation | 0 µM - 10 mM | Dose-dependent increase in phosphorylation. | [7] |

| Cardioprotection against H/R injury | 10 µM | Significant protection. | [7] |

Involvement in the Pentose Phosphate Pathway (PPP)

GDL is a key metabolite in the pentose phosphate pathway (PPP), a crucial metabolic route for the production of NADPH and the precursors for nucleotide biosynthesis.[8][9]

Mechanism: GDL is an intermediate in the oxidative phase of the PPP. Glucose-6-phosphate is oxidized to 6-phospho-D-glucono-1,5-lactone, which is then hydrolyzed by 6-phosphogluconolactonase to 6-phosphogluconate.[10][11] The subsequent decarboxylation of 6-phosphogluconate generates NADPH. By potentially influencing the flux through this pathway, GDL can impact cellular redox balance and biosynthetic capacity. Hyperpolarized δ-[1-¹³C]gluconolactone has been utilized as a probe to monitor PPP flux, demonstrating its rapid uptake and entry into this pathway.[6]

Pathway Diagram:

Caption: GDL is an intermediate in the oxidative Pentose Phosphate Pathway.

Quantitative Data:

Studies using hyperpolarized GDL have provided insights into PPP flux.

| Condition | Observed Effect on PPP Flux | Reference |

| Glucose and insulin-perfused mouse livers exposed to H₂O₂ | 2-fold increase in H¹³CO₃⁻ production from HP-δ-[1-¹³C]gluconolactone, indicating increased PPP flux. | [6] |

Immunomodulatory Effects on T-cell Differentiation

Recent findings have highlighted a novel role for GDL in regulating the balance between regulatory T cells (Tregs) and T helper 17 (Th17) cells, suggesting its potential in treating autoimmune and inflammatory conditions.

Mechanism: GDL has been shown to enhance the differentiation and function of Tregs, which are crucial for maintaining immune tolerance and suppressing inflammatory responses.[12] This is achieved, in part, by promoting the expression of the master Treg transcription factor, Forkhead box protein 3 (FOXP3), and the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5).[9][12] Concurrently, GDL inhibits the differentiation of pro-inflammatory Th17 cells.[12] The differentiation of Th17 cells is dependent on the transcription factor RORγt.[13]

Logical Relationship Diagram:

Caption: GDL promotes Treg differentiation while inhibiting Th17 differentiation.

Other Potential Mechanisms

-

Antioxidant Activity: GDL is known to possess antioxidant properties, which may be attributed to its ability to chelate metal ions and scavenge free radicals. However, specific quantitative data from standardized assays like ORAC or DPPH are not currently available in the literature.

-

Anti-inflammatory Effects: Beyond its influence on T-cells, GDL may exert broader anti-inflammatory effects. This could involve the modulation of other signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and other MAPK pathways (p38, JNK). Further research is needed to elucidate the direct effects of GDL on these pathways.

-

Enzyme Inhibition: GDL has been suggested to inhibit enzymes like hyaluronidase, which is involved in the degradation of hyaluronic acid in the extracellular matrix.[8][11][14][15][16] However, specific IC50 values for GDL are not well-documented.

Experimental Protocols

Western Blot Analysis for ERK Phosphorylation

This protocol details the detection of phosphorylated ERK (p-ERK) in cell lysates treated with D-Gluconolactone.

Experimental Workflow:

Caption: Workflow for Western blot analysis of ERK phosphorylation.

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with varying concentrations of D-Gluconolactone for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples and separate them on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (e.g., anti-p-ERK1/2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Detect the chemiluminescent signal using an appropriate substrate and imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.

-

Analysis: Quantify band intensities using densitometry software and express p-ERK levels relative to total ERK.[14][17][18][19][20]

Cell Viability MTT Assay

This protocol is for assessing the effect of D-Gluconolactone on cell viability.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Compound Treatment: Treat cells with a range of D-Gluconolactone concentrations and incubate for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[1][21][22][23]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[1][21][22][23]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Intracellular Cytokine Staining for Treg/Th17 Differentiation

This protocol is for the simultaneous detection of FOXP3 and IL-17 to assess Treg and Th17 cell populations following treatment with D-Gluconolactone.

Methodology:

-

Cell Stimulation: Stimulate peripheral blood mononuclear cells (PBMCs) or isolated CD4+ T cells with appropriate stimuli (e.g., PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.[6][17][18][20][24]

-

Surface Staining: Stain the cells with fluorescently-labeled antibodies against surface markers (e.g., CD4).

-

Fixation and Permeabilization: Fix the cells with a fixation buffer, followed by permeabilization with a permeabilization buffer to allow antibodies to access intracellular antigens.

-

Intracellular Staining: Stain the permeabilized cells with fluorescently-labeled antibodies against intracellular targets (e.g., anti-FOXP3 and anti-IL-17).[6][17][18][20][24]

-

Flow Cytometry: Acquire the stained cells on a flow cytometer and analyze the data using appropriate software to quantify the percentages of CD4+FOXP3+ (Treg) and CD4+IL-17+ (Th17) cells.

Conclusion and Future Directions

D-Gluconolactone is a promising bioactive molecule with a diverse range of effects on cellular pathways. Its ability to modulate the PKCε/ERK pathway, participate in the pentose phosphate pathway, and regulate the Treg/Th17 balance highlights its potential in various therapeutic areas, from cardioprotection to the treatment of autoimmune diseases.

Future research should focus on several key areas:

-

Elucidation of Direct Molecular Targets: Identifying the direct binding partners of GDL will provide a more precise understanding of its mechanism of action.

-

Quantitative Pharmacodynamics: Determining the EC50 and IC50 values of GDL for its various cellular effects is crucial for dose-response characterization and therapeutic development.

-

In Vivo Efficacy Studies: Translating the in vitro findings into in vivo models of disease will be essential to validate its therapeutic potential.

-

Exploration of Other Signaling Pathways: Investigating the effects of GDL on other key signaling pathways, such as NF-κB, JNK, p38, and TGF-β, will provide a more comprehensive picture of its cellular impact.

This technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of D-Gluconolactone. The provided diagrams and protocols serve as practical tools to facilitate these future investigations.

References

- 1. Data‐driven modeling reconciles kinetics of ERK phosphorylation, localization, and activity states | Molecular Systems Biology [link.springer.com]

- 2. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]

- 3. Quantitative single cell determination of ERK phosphorylation and regulation in relapsed and refractory primary acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role and mechanism of the Th17/Treg cell balance in the development and progression of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A RORγt+ cell instructs gut microbiota-specific Treg cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]

- 7. O-GlcNAcylation of STAT5 controls tyrosine phosphorylation and oncogenic transcription in STAT5-dependent malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Glucocorticoid receptor/signal transducer and activator of transcription 5 (STAT5) interactions enhance STAT5 activation by prolonging STAT5 DNA binding and tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Functional interactions between Stat5 and the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Paving the way towards effective plant-based inhibitors of hyaluronidase and tyrosinase: a critical review on a structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Involvement of RORγt-overexpressing T cells in the development of autoimmune arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Hyaluronidase Inhibitory Activity of Polysaccharides Separated from a Fermented Beverage of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Intracellular Staining, Flow Cytometry and Cytokine Assays [bio-protocol.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. lerner.ccf.org [lerner.ccf.org]

- 21. Differential Regulation of Human Treg and Th17 Cells by Fatty Acid Synthesis and Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A quantitative model of ERK MAP kinase phosphorylation in crowded media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Comparative analysis of Erk phosphorylation suggests a mixed strategy for measuring phospho-form distributions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. anilocus.com [anilocus.com]

An In-depth Technical Guide to the Stereochemistry and Conformational Analysis of D-Gluconolactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucono-1,5-lactone, the δ-lactone of D-gluconic acid, is a naturally occurring carbohydrate derivative that plays a significant role in various biological processes and has applications in the food and pharmaceutical industries. Its biological activity, including its role as an enzyme inhibitor, is intrinsically linked to its three-dimensional structure. A thorough understanding of the stereochemistry and conformational landscape of D-gluconolactone is therefore crucial for researchers in drug design and development. This technical guide provides a comprehensive overview of the conformational analysis of D-glucono-1,5-lactone, integrating data from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.

Stereochemistry of D-Glucono-1,5-lactone

D-Glucono-1,5-lactone is a six-membered ring, structurally analogous to a pyranose sugar, but with a carbonyl group at the C1 position, forming a lactone. The stereochemistry of the chiral centers (C2, C3, C4, and C5) is inherited from its parent molecule, D-glucose. The systematic IUPAC name for D-glucono-1,5-lactone is (3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one.

Conformational Analysis

The six-membered ring of D-glucono-1,5-lactone is not planar and exists in various non-planar conformations. The primary conformations considered for six-membered rings are the chair, boat, and skew-boat (or twist-boat) forms. The

Enzymatic Synthesis of D-Gluconolactone from Glucose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic synthesis of D-Gluconolactone from glucose, a process of significant interest in the pharmaceutical and food industries. D-Gluconolactone and its hydrolyzed form, gluconic acid, serve as valuable chelating agents, acidulants, and precursors for various pharmaceutical compounds. The enzymatic route, primarily utilizing glucose oxidase, offers a highly specific and efficient alternative to traditional chemical oxidation methods.

Reaction Principle

The enzymatic synthesis of D-Gluconolactone from glucose is a two-step process. Initially, the enzyme glucose oxidase (GOx) catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone, with molecular oxygen acting as the electron acceptor. This reaction also produces hydrogen peroxide (H₂O₂) as a byproduct.[1][2] Subsequently, the D-glucono-δ-lactone can spontaneously hydrolyze to D-gluconic acid in an aqueous solution.

Reaction Scheme:

-

Enzymatic Oxidation: β-D-Glucose + O₂ + H₂O --(Glucose Oxidase)--> D-Glucono-δ-lactone + H₂O₂

-

Hydrolysis (Spontaneous): D-Glucono-δ-lactone + H₂O ⇌ D-Gluconic Acid

A critical challenge in this process is the accumulation of hydrogen peroxide, which can inactivate the glucose oxidase enzyme.[1][2] To mitigate this, catalase is often co-immobilized with glucose oxidase. Catalase efficiently decomposes hydrogen peroxide into water and oxygen, thereby protecting the glucose oxidase and improving the overall yield and stability of the system.[1][2]

Hydrogen Peroxide Decomposition:

2H₂O₂ --(Catalase)--> 2H₂O + O₂

For applications requiring the rapid conversion of D-glucono-δ-lactone to gluconic acid, the enzyme gluconolactonase can be co-immobilized with glucose oxidase to accelerate the hydrolysis step.[1][3]

Data Presentation

Table 1: Kinetic Parameters of Glucose Oxidase

| Enzyme Source | K_m_ (mM) | V_max_ (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) |

| Aspergillus niger | 2.7 - 35.18 | 0.36 - 433.78 | 4.0 - 6.5 | 30 - 50 |

| Penicillium amagasakiense | 10.07 | 433.65 | Not Specified | Not Specified |

| Penicillium notatum | 19.6 | 7.5 (mM/min) | Not Specified | Not Specified |

| Pseudomonas sp. | 6.91 | 1.2 (U) | 5.0 | 27 |

| Actinomyces sp. | 72 | 0.7 (U) | 5.0 | 30 |

Table 2: Yield of Gluconic Acid/D-Gluconolactone under Various Conditions

| Enzyme System | Support Matrix | Glucose Concentration | Reaction Time (h) | Conversion/Yield (%) | Reference |

| Co-immobilized GOx and Catalase | Porous magnetic chitosan microspheres | 250 g/L | 6 | 96.19 | [4] |

| Co-immobilized GOx and Catalase | Sodium alginate/polyacrylamide/hydroxyapatite hydrogel | Not Specified | Not Specified | 97 (after 4 batches) | [5] |

| Aspergillus terreus (whole cell) | - | Not Specified | Not Specified | 70 | [1] |

| Co-immobilized GOx and Catalase | Not Specified | 26 g/L | Not Specified | ~96 | [4] |

| Gluconobacter oxydans | - | 100 g/L | 24 | ~75.5 (to gluconic acid) | [6][7] |

Experimental Protocols

Protocol for Co-immobilization of Glucose Oxidase and Catalase in Alginate Beads

This protocol describes a common method for entrapping glucose oxidase and catalase within calcium alginate beads.

Materials:

-

Glucose Oxidase (GOx) from Aspergillus niger

-

Catalase from bovine liver

-

Sodium alginate

-

Calcium chloride (CaCl₂)

-

Distilled water

-

Phosphate buffer (0.1 M, pH 7.0)

Procedure:

-

Prepare Alginate Solution: Dissolve 2 g of sodium alginate in 100 mL of distilled water with gentle heating and stirring to form a homogenous solution. Cool the solution to room temperature.

-

Prepare Enzyme Solution: Dissolve a specific amount of glucose oxidase and catalase in a minimal volume of phosphate buffer. The ratio of the two enzymes can be optimized for maximal product yield.

-

Encapsulation: Add the enzyme solution to the sodium alginate solution and mix gently to ensure uniform distribution.

-

Bead Formation: Extrude the alginate-enzyme mixture dropwise into a gently stirring 0.2 M calcium chloride solution using a syringe or a peristaltic pump.

-

Curing: Allow the beads to harden in the calcium chloride solution for at least 30 minutes.

-

Washing: Decant the calcium chloride solution and wash the beads several times with distilled water to remove excess calcium chloride and any unbound enzyme.

-

Storage: Store the co-immobilized enzyme beads in a suitable buffer at 4°C until use.

Protocol for Enzymatic Synthesis of D-Gluconolactone

This protocol outlines the batch synthesis of D-gluconolactone using the co-immobilized enzymes.

Materials:

-

Co-immobilized Glucose Oxidase and Catalase beads

-

D-Glucose

-

Phosphate buffer (0.1 M, pH 5.5-6.0)

-

Oxygen supply (air pump or pure oxygen)

-

Reaction vessel with temperature and pH control

Procedure:

-

Reaction Setup: Prepare a solution of D-glucose in the phosphate buffer at the desired concentration (e.g., 10-20% w/v) in the reaction vessel.

-

Temperature and pH Adjustment: Adjust the temperature of the glucose solution to the optimal range for the enzymes (e.g., 30-40°C) and the pH to between 5.5 and 6.0.

-

Oxygenation: Start bubbling air or oxygen through the solution to ensure sufficient oxygen supply for the enzymatic reaction.

-

Initiate Reaction: Add the co-immobilized enzyme beads to the glucose solution.

-

Monitoring: Monitor the reaction progress by periodically measuring the glucose concentration or the formation of gluconic acid (after hydrolysis of the lactone). Maintain the pH of the reaction mixture by adding a base (e.g., NaOH or CaCO₃) as gluconic acid is formed.

-

Reaction Termination: Once the desired conversion is achieved, stop the reaction by removing the immobilized enzyme beads by filtration.

Protocol for Purification of D-Gluconolactone by Crystallization

This protocol describes the purification of D-gluconolactone from the reaction mixture.

Materials:

-

Reaction mixture containing D-gluconolactone

-

Activated carbon

-

Ethanol (optional)

Procedure:

-

Decolorization: Treat the reaction mixture with activated carbon to remove colored impurities. Stir for a period and then filter to remove the carbon.

-

Concentration: Concentrate the filtrate under reduced pressure at a temperature between 70-80°C until the solution becomes viscous.[8]

-

Crystallization:

-

Isolation: Collect the crystals by filtration or centrifugation.

-

Washing: Wash the crystals with a small amount of cold water or ethanol to remove any remaining mother liquor.

-

Drying: Dry the purified D-gluconolactone crystals under vacuum at a moderate temperature.

Mandatory Visualizations

Caption: Enzymatic reaction pathway for D-Gluconolactone synthesis.

Caption: General experimental workflow for D-Gluconolactone production.

References

- 1. Enzyme production of d -gluconic acid and glucose oxidase: successful tales of cascade reactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00819B [pubs.rsc.org]

- 2. Enzyme production of d-gluconic acid and glucose oxidase: successful tales of cascade reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 3. Coimmobilization of gluconolactonase with glucose oxidase for improvement in kinetic property of enzymatically induced volume collapse in ionic gels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Efficient Production of 2,5-Diketo-D-gluconic Acid by Reducing Browning Levels During Gluconobacter oxydans ATCC 9937 Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. frontiersin.org [frontiersin.org]

- 8. CN102367244A - Preparation method of glucolactone - Google Patents [patents.google.com]

- 9. delta-Gluconolactone | C6H10O6 | CID 7027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Co-immobilization of glucose oxidase and catalase for enhancing the performance of a membraneless glucose biofuel cell operated under physiological conditions - Nanoscale (RSC Publishing) [pubs.rsc.org]

The Role of D-Gluconolactone in Microbial Metabolism and Fermentation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucono-δ-lactone (GDL) is a naturally occurring cyclic ester of D-gluconic acid.[1][2][3] It is found in various natural sources, including honey, fruit juices, and wine, and is a common product of fermentation.[1][2][3] In aqueous solutions, GDL hydrolyzes to form D-gluconic acid, creating a dynamic equilibrium between the lactone and its corresponding acid.[4][5] This property, along with its role as a key intermediate in several metabolic pathways, makes GDL a significant molecule in the field of microbial metabolism and fermentation technology. This technical guide provides an in-depth exploration of the multifaceted role of GDL in microbial systems, with a focus on its metabolic pathways, impact on fermentation processes, and relevant experimental methodologies.

D-Gluconolactone in Microbial Metabolic Pathways

GDL is a pivotal intermediate in the microbial catabolism of glucose and plays a significant role in various metabolic routes, including the Pentose Phosphate Pathway (PPP) and direct glucose oxidation. Its metabolism can vary significantly between different microorganisms and under different environmental conditions.

The Pentose Phosphate Pathway (PPP)

In many organisms, the initial step of the oxidative phase of the Pentose Phosphate Pathway involves the oxidation of glucose-6-phosphate to 6-phospho-D-glucono-δ-lactone, a reaction catalyzed by glucose-6-phosphate dehydrogenase.[6][7] This lactone is then hydrolyzed to 6-phospho-D-gluconate by the enzyme 6-phosphogluconolactonase.[6][8] This pathway is crucial for generating NADPH, which is essential for reductive biosynthesis and protecting the cell from oxidative stress, as well as for producing precursors for nucleotide synthesis.[6][7][9]

Direct Oxidation of Glucose

Several microbial species, particularly those belonging to the genera Aspergillus, Gluconobacter, and Pseudomonas, can directly oxidize D-glucose at the C1 position to produce D-glucono-δ-lactone.[10][11][12] This reaction is typically catalyzed by glucose oxidase or glucose dehydrogenase.[10][11][13]

-

In fungi like Aspergillus niger , glucose oxidase, an extracellular enzyme, catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone, with the concomitant production of hydrogen peroxide.[10][13][14] The GDL then spontaneously or enzymatically hydrolyzes to gluconic acid.[10][14]

-

In bacteria such as Gluconobacter oxydans , the oxidation of glucose occurs in the periplasmic space via a membrane-bound pyrroloquinoline quinone (PQQ)-dependent glucose dehydrogenase, which also yields D-glucono-δ-lactone.[10][14] This is then converted to gluconic acid, which can be further oxidized.[10] Some bacteria also possess a cytoplasmic NADP+-dependent glucose dehydrogenase that can contribute to gluconic acid production.[10]

A Novel Anaerobic Fermentation Pathway in Saccharomyces bulderi

The yeast Saccharomyces bulderi exhibits a unique anaerobic pathway for the fermentation of D-glucono-δ-lactone to ethanol and carbon dioxide.[15] This pathway is distinct from the metabolic routes observed in other yeasts. The proposed mechanism involves the initial reduction of GDL to glucose by an NADPH-dependent glucose dehydrogenase.[15][16] The resulting glucose is then phosphorylated and enters both glycolysis and the pentose phosphate pathway.[15][16] The PPP is essential in this pathway as it regenerates the NADPH required for the initial reduction of GDL.[15]

Below is a diagram illustrating this novel metabolic pathway.

Quantitative Data on D-Gluconolactone Metabolism

The following tables summarize key quantitative data from studies on the microbial metabolism of GDL.

Table 1: Effect of Initial Culture pH on the Specific Growth Rate of Saccharomyces bulderi on Different Carbon Sources. [15]

| Carbon Source | Initial pH | Specific Growth Rate (h⁻¹) |

| Glucose | 3.0 | 0.35 |

| 5.0 | 0.36 | |

| D-Glucono-δ-lactone | 3.0 | 0.20 |

| 5.0 | No growth | |

| Sodium Gluconate | 3.0 | 0.18 |

| 5.0 | No growth |

Data from shake flask cultivations with a carbon source concentration of 20 g/L.

Table 2: Specific Activities of Key Enzymes in Cell Extracts of Anaerobic, Carbon-Limited Chemostat Cultures of Saccharomyces bulderi. [15]

| Enzyme | Carbon Source | Specific Activity (μmol·min⁻¹·(mg protein)⁻¹) |

| Glucose Dehydrogenase (NADP⁺-dependent) | Glucose | Not detected |

| D-Glucono-δ-lactone | 0.45 | |

| Gluconate Kinase | Glucose | < 0.01 |

| D-Glucono-δ-lactone | < 0.01 | |

| Glucose-6-Phosphate Dehydrogenase | Glucose | 0.08 |

| D-Glucono-δ-lactone | 0.75 | |

| 6-Phosphogluconate Dehydrogenase | Glucose | 0.12 |

| D-Glucono-δ-lactone | 1.10 |

Cultures were grown at a dilution rate of 0.10 h⁻¹ and pH 3.0.

Experimental Protocols

This section provides an overview of the methodologies employed in studying the role of GDL in microbial metabolism.

Shake Flask Cultivation

A common method to assess the ability of a microorganism to utilize a specific carbon source is through shake flask cultivation.

Detailed Methodology for Shake Flask Cultivation of S. bulderi [15]

-

Medium Preparation: A synthetic mineral medium is prepared.

-

Carbon Source Addition: A carbon source (e.g., glucose, D-glucono-δ-lactone, or sodium gluconate) is added to the medium to a final concentration of 20 g·L⁻¹.

-

pH Adjustment: The pH of the medium is adjusted to the desired value (e.g., 3.0 or 5.0) using 2 M H₂SO₄ or 2 M KOH.

-

Sterilization: The complete medium is filter-sterilized.

-

Inoculation: An inoculum of an overnight culture (e.g., 1% v/v) is added to the sterile medium.

-

Incubation: Cultures are incubated at 30°C with shaking at 200 rpm.

-

Growth Monitoring: The specific growth rate is determined by measuring the optical density at 660 nm at regular intervals.

Anaerobic Chemostat Cultivation

To study microbial physiology under steady-state conditions, anaerobic chemostat cultivation is employed.

Detailed Methodology for Anaerobic Chemostat Cultivation of S. bulderi [15]

-

Bioreactor Setup: A 1-liter working volume bioreactor is used.

-

Medium: A synthetic mineral medium with either glucose (5 g·L⁻¹) or D-glucono-δ-lactone (5 g·L⁻¹) as the limiting nutrient is prepared.

-

Anaerobic Conditions: The medium is flushed with nitrogen gas prior to inoculation. During cultivation, nitrogen gas is sparged through the culture at a rate of 0.5 L·min⁻¹ to maintain anaerobiosis.

-

Cultivation Parameters: The culture is maintained at a temperature of 30°C and a pH of 3.0 (controlled by automatic addition of 2 M KOH). The dilution rate is set to 0.10 h⁻¹.

-

Steady-State Analysis: The culture is assumed to be in a steady state when, after at least five volume changes, the culture dry weight and carbon dioxide production rate remain constant for at least two consecutive days.

Analysis of Substrates and Metabolites

Quantitative analysis of substrates and metabolites is crucial for understanding metabolic fluxes.

Methodology for HPLC and Enzymatic Analysis [15]

-

Sample Preparation: Culture supernatants are obtained by centrifugation.

-

High-Performance Liquid Chromatography (HPLC): Substrates and metabolites such as glucose, GDL, gluconate, and ethanol are quantified using an HPLC system equipped with an appropriate column (e.g., an ion-exchange column) and detectors (e.g., refractive index and UV detectors). It is important to note that standard HPLC methods may not distinguish between GDL and its hydrolysis products (gluconic acid and gluconate).[15]

-

Enzymatic Analysis: Commercially available enzymatic assay kits can be used for the specific quantification of D-gluconic acid and D-glucono-δ-lactone.[17][18] These assays are typically based on the enzymatic conversion of the analyte and the subsequent measurement of a product (e.g., NADPH) via spectrophotometry.[17]

Protocol for Enzymatic Determination of D-Gluconic Acid and D-Glucono-δ-lactone (based on principles from commercial kits)[17]

-

Sample Preparation: If analyzing GDL, the sample is first treated to hydrolyze the lactone to gluconic acid. This is typically achieved by adjusting the pH to a neutral or alkaline value and incubating.

-

Reaction Mixture: A reaction mixture containing buffer, ATP, and NADP⁺ is prepared.

-

Sample Addition: A specific volume of the sample is added to the reaction mixture.

-

Enzyme Addition: The reaction is initiated by the addition of gluconate kinase and 6-phosphogluconate dehydrogenase.

-

Measurement: The increase in absorbance at 340 nm, corresponding to the formation of NADPH, is measured spectrophotometrically.

-

Calculation: The concentration of D-gluconic acid (and/or GDL) is calculated based on the change in absorbance and the molar extinction coefficient of NADPH.

Preparation of Cell Extracts and Enzyme Assays

To investigate the enzymatic machinery involved in GDL metabolism, enzyme activities are measured in cell-free extracts.

Methodology for Enzyme Assays in S. bulderi [15]

-

Cell Harvesting: Cells from chemostat cultures are harvested by centrifugation at 4°C.

-

Cell Disruption: The cell pellet is washed and resuspended in a suitable buffer. Cell disruption is achieved by methods such as sonication or bead beating.

-

Cell-Free Extract Preparation: The cell homogenate is centrifuged at high speed to remove cell debris, yielding the cell-free extract (supernatant).

-

Enzyme Assays: The activities of specific enzymes are determined by monitoring the change in absorbance of NAD(P)H at 340 nm in a spectrophotometer at a controlled temperature (e.g., 30°C). The assay mixture typically contains a buffer, the substrate for the enzyme, and the necessary cofactors (e.g., NADP⁺). The reaction is initiated by the addition of the cell-free extract. Protein concentrations in the cell-free extracts are determined using a standard method (e.g., the Bradford assay) to calculate specific enzyme activities.

D-Gluconolactone in Fermentation Technology

GDL is widely used in the food industry as a food additive (E575) where it functions as a sequestrant, an acidifier, a curing and pickling agent, and a leavening agent.[2][4] Its slow hydrolysis to gluconic acid provides a gradual and controlled decrease in pH, which is advantageous in many food fermentation processes.[5]

-

Dairy Products: In the production of cheese and yogurt, GDL is used as a mild acidulant to control the coagulation of milk proteins.[3]

-

Meat Products: It is used as a curing agent in processed meats, contributing to color development and preservation.

-

Tofu Production: GDL is a common coagulant in the production of silken tofu, resulting in a fine and tender texture.[19]

-

Bakery Products: As a leavening agent, it contributes to the rise of baked goods.[19]

The antimicrobial properties of GDL, primarily due to the lowering of pH, can also help in extending the shelf-life of food products by inhibiting the growth of spoilage and pathogenic bacteria.[1] However, high concentrations of GDL (e.g., 1%) can also inhibit the growth and activity of beneficial lactic acid bacteria.[20]

Conclusion

D-Glucono-δ-lactone is a versatile molecule with a significant and varied role in microbial metabolism and fermentation. It serves as a key intermediate in central metabolic pathways like the pentose phosphate pathway and is the initial product of direct glucose oxidation in many industrially important microorganisms. The discovery of novel fermentation pathways for GDL, such as the one in Saccharomyces bulderi, highlights the metabolic diversity of microorganisms and opens up new possibilities for biotechnological applications. In fermentation technology, GDL's controlled acidification property makes it a valuable additive in the food industry. A thorough understanding of the metabolic pathways involving GDL, supported by robust experimental methodologies, is essential for researchers and professionals in microbiology, biotechnology, and drug development to harness its full potential.

References

- 1. researchgate.net [researchgate.net]

- 2. GLUCONO DELTA LACTONE - Ataman Kimya [atamanchemicals.com]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]

- 5. foodadditives.net [foodadditives.net]

- 6. microbenotes.com [microbenotes.com]

- 7. jackwestin.com [jackwestin.com]

- 8. biorxiv.org [biorxiv.org]

- 9. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Solved The conversion of glucose to gluconic acid is a | Chegg.com [chegg.com]

- 12. researchgate.net [researchgate.net]

- 13. Enzyme production of d -gluconic acid and glucose oxidase: successful tales of cascade reactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00819B [pubs.rsc.org]

- 14. Frontiers | Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes [frontiersin.org]

- 15. Novel Pathway for Alcoholic Fermentation of δ-Gluconolactone in the Yeast Saccharomyces bulderi - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ygeia.cl [ygeia.cl]

- 18. D-Gluconic D-Glucono delta lactone Assay Kit - gluconic acid | Megazyme [megazyme.com]

- 19. ams.usda.gov [ams.usda.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Reactivity of D-Gluconolactone's Lactone Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Glucono-δ-lactone (GDL), a cyclic ester of D-gluconic acid, is a versatile and biocompatible molecule with significant applications in the pharmaceutical and drug development sectors. Its reactivity is primarily dictated by the six-membered δ-lactone ring, which is susceptible to hydrolysis and nucleophilic attack. This technical guide provides a comprehensive overview of the chemical properties and reactivity of GDL's lactone ring, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights relevant to researchers and drug development professionals.

Chemical and Physical Properties

D-Glucono-δ-lactone is a white, odorless, crystalline powder. It is freely soluble in water and sparingly soluble in ethanol.[1] In aqueous solutions, GDL is initially pH-neutral but gradually hydrolyzes to D-gluconic acid, resulting in a decrease in pH.[2] This slow acidification is a key property exploited in many of its applications.

| Property | Value | Reference |

| IUPAC Name | (3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-one | [1] |

| CAS Number | 90-80-2 | [1] |

| Molecular Formula | C₆H₁₀O₆ | [1] |

| Molecular Weight | 178.14 g/mol | [1] |

| Melting Point | 150–153 °C | |

| Solubility in Water | 59 g/100 mL at 20°C | [3] |

Reactivity of the Lactone Ring: Hydrolysis

The most prominent reaction of GDL is the hydrolysis of its lactone ring to form an equilibrium mixture of D-gluconic acid and the δ- and γ-lactones. This reaction is of paramount importance in its application for controlled acidification and in drug delivery systems.

Hydrolysis Equilibrium

In an aqueous solution, GDL exists in a dynamic equilibrium with D-gluconic acid. The position of this equilibrium is influenced by pH and temperature. At near-neutral and alkaline pH, the equilibrium favors the open-chain gluconic acid form. Conversely, at low pH values, the lactone form is more stable.[4]

Kinetics of Hydrolysis

The rate of GDL hydrolysis is significantly influenced by pH and temperature. The reaction is subject to both water-catalyzed (spontaneous) and hydroxide ion-catalyzed hydrolysis.[5]

Effect of pH: The hydrolysis rate increases with increasing pH. For instance, the half-life of GDL is reported to be 60 minutes at pH 4, while it decreases to 10 minutes at pH 6.6.[4]

Effect of Temperature: An increase in temperature accelerates the rate of hydrolysis.[2][3]

| pH | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) | Reference |

| 3-5 | 25 | 2.26 x 10⁻⁴ s⁻¹ (by optical rotation) | 15 kcal/mol | [6] |

| 4.5 | 25 | 4.59 x 10⁻⁵ s⁻¹ (water catalysis) | 7360 K⁻¹ (for EH₂O/R) | [5] |

| 6.4 | - | 8.8 x 10⁻⁴ s⁻¹ (pseudo first-order) | - | [6] |

| 8.5 | 25 | 2.76 x 10³ M⁻¹s⁻¹ (hydroxide ion catalysis) | 8880 K⁻¹ (for EOн⁻/R) | [5] |

Reactivity with Other Nucleophiles

The electrophilic carbonyl carbon of the lactone ring is susceptible to attack by various nucleophiles besides water, leading to the formation of gluconamides and gluconate esters. This reactivity is crucial for the synthesis of GDL derivatives for various applications, including drug development.

Aminolysis: Reaction with Amines

GDL reacts with primary and secondary amines to form the corresponding N-substituted gluconamides. This reaction, known as aminolysis, typically proceeds under mild conditions. For instance, the reaction of GDL with dodecylamine can be achieved with high yields.[7] The reaction involves the nucleophilic attack of the amine on the lactone carbonyl, followed by ring-opening.

Alcoholysis: Reaction with Alcohols

In the presence of an alcohol and a catalyst (acid or enzyme), GDL can undergo transesterification to form gluconate esters. This reaction is fundamental to the synthesis of polyesters and other derivatives. For example, GDL can be copolymerized with ε-caprolactone using a lipase catalyst to create biodegradable polymers for drug delivery applications.[8]

Role in Drug Development and Synthesis

The unique chemical properties of GDL make it a valuable molecule in drug development, serving as both an excipient and a precursor for the synthesis of active pharmaceutical ingredients (APIs).

Excipient in Drug Formulations

GDL is used as an excipient in pharmaceutical formulations to help stabilize active ingredients and ensure their controlled release.[3] Its slow hydrolysis to gluconic acid allows for a gradual and controlled reduction in pH, which can be beneficial for the stability and bioavailability of certain drugs.

Precursor for Bioactive Molecules

GDL is a versatile starting material for the synthesis of a variety of bioactive compounds. Its multiple hydroxyl groups and reactive lactone ring provide handles for chemical modification.

-

Anticancer Agents: GDL can be a scaffold for the synthesis of novel anticancer agents. For instance, gold(I) complexes derived from δ-D-gluconolactone have shown activity against melanoma cell lines.[9]

-

Antiviral Compounds: The polycyclic structure of GDL can be modified to create analogues of existing antiviral drugs. While direct synthesis of antivirals from GDL is an area of ongoing research, the synthesis of polycyclic compounds with antiviral activity is a known strategy.[10]

-

Drug Delivery Systems: GDL can be polymerized to form biodegradable materials for controlled drug delivery. For example, nanoparticles made from poly(glucono-δ-lactone) (PGDL) have been shown to effectively carry and control the release of the anticancer drug 5-fluorouracil.[11] GDL has also been investigated for its role in forming in situ hydrogels for sustained drug release.[12]

Experimental Protocols

Protocol for Monitoring GDL Hydrolysis via pH-Stat Titration

This method allows for the real-time monitoring of the rate of gluconic acid formation by titrating the produced acid with a standard base solution to maintain a constant pH.

Materials and Equipment:

-

D-Glucono-δ-lactone

-

Deionized water (degassed)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

pH-stat system (including a thermostated reaction vessel, pH electrode, burette, and controller)

-

Magnetic stirrer

-

Nitrogen gas supply

Procedure:

-

System Setup: Assemble the pH-stat system according to the manufacturer's instructions. Calibrate the pH electrode using standard buffer solutions.

-

Reaction Preparation: Place a known volume of degassed, deionized water into the thermostated reaction vessel. Allow the temperature to equilibrate to the desired value (e.g., 25 °C).

-

Initiation of Reaction: Add a precisely weighed amount of GDL to the reaction vessel to achieve the desired initial concentration. Start the magnetic stirrer to ensure rapid mixing.

-

pH-Stat Titration: Immediately start the pH-stat controller, setting the desired constant pH value. The instrument will automatically add the NaOH titrant to neutralize the gluconic acid as it is formed, maintaining the pH at the setpoint.

-

Data Acquisition: Record the volume of NaOH added as a function of time.

-

Data Analysis: The rate of hydrolysis can be determined from the rate of addition of the NaOH solution. The initial rate can be used to determine the initial reaction velocity. By plotting the amount of hydrolyzed lactone (calculated from the amount of NaOH added) versus time, the reaction kinetics can be analyzed to determine the rate constant.

Protocol for Monitoring GDL Hydrolysis via ¹H NMR Spectroscopy

¹H NMR spectroscopy can be used to monitor the disappearance of GDL and the appearance of gluconic acid over time, providing a direct measure of the reaction kinetics.

Materials and Equipment:

-

D-Glucono-δ-lactone

-

D₂O (Deuterium oxide)

-

NMR spectrometer

-

NMR tubes

Procedure:

-

Sample Preparation: Prepare a solution of GDL in D₂O at the desired concentration directly in an NMR tube.

-

NMR Acquisition: Immediately place the NMR tube in the spectrometer, which has been pre-shimmed and set to the desired temperature.

-

Time-Course Measurement: Acquire a series of ¹H NMR spectra at regular time intervals. The time between the dissolution of GDL and the first scan should be as short as possible and accurately recorded.

-

Data Analysis:

-

Identify the characteristic proton signals for D-glucono-δ-lactone and D-gluconic acid.

-

Integrate the signals corresponding to each species in each spectrum.

-

The relative concentrations of the lactone and the acid at each time point can be determined from the integral values.

-

Plot the concentration of GDL as a function of time. This data can then be fitted to a suitable kinetic model (e.g., first-order decay) to determine the hydrolysis rate constant.

-

Conclusion

The lactone ring of D-glucono-δ-lactone is a key functional group that governs its chemical reactivity and utility. Its well-characterized hydrolysis kinetics allows for its use as a slow-release acidulant in various applications, including pharmaceuticals. Furthermore, the susceptibility of the lactone to nucleophilic attack provides a synthetic handle for the creation of a diverse range of derivatives with potential applications in drug delivery and as new chemical entities. This guide provides a foundational understanding of these properties for scientists and researchers aiming to leverage the unique chemistry of D-glucono-δ-lactone in their work.

References

- 1. delta-Gluconolactone | C6H10O6 | CID 7027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]

- 3. GLUCONO DELTA LACTONE - Ataman Kimya [atamanchemicals.com]

- 4. Novel Pathway for Alcoholic Fermentation of δ-Gluconolactone in the Yeast Saccharomyces bulderi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and antiviral/antitumor activities of certain 3-deazaguanine nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of polycyclic compounds with antiviral activity [diposit.ub.edu]

- 11. Poly(glucono-δ-lactone) based nanocarriers as novel biodegradable drug delivery platforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biosynthesis of D-Gluconolactone in Biological Systems

Introduction

D-Gluconolactone, specifically its 1,5-lactone form (D-glucono-1,5-lactone), is a cyclic ester of D-gluconic acid.[1] It is a naturally occurring carbohydrate that serves as a key intermediate in several metabolic pathways across a wide range of organisms, from microbes to mammals. In biological systems, D-gluconolactone is primarily synthesized through two main routes: the direct oxidation of glucose and as the initial product of the pentose phosphate pathway. This guide provides a comprehensive technical overview of these biosynthetic pathways, including the enzymes involved, their kinetics, regulation, and detailed experimental protocols for their study.

Core Biosynthetic Pathways of D-Gluconolactone

The formation of D-gluconolactone in biological systems is predominantly achieved through two distinct enzymatic reactions.

Direct Oxidation of Glucose by Glucose Oxidase

In many fungi, such as Aspergillus niger, and some insects, D-glucono-1,5-lactone is produced by the direct oxidation of β-D-glucose.[2][3] This reaction is catalyzed by the flavoenzyme glucose oxidase (GOx), which utilizes molecular oxygen as an electron acceptor and produces hydrogen peroxide as a byproduct.[2][3]

The overall reaction is as follows: β-D-Glucose + O₂ → D-Glucono-1,5-lactone + H₂O₂[4]

D-Glucono-1,5-lactone subsequently hydrolyzes, either spontaneously or enzymatically, to D-gluconic acid.[5]

Enzymology and Kinetics of Glucose Oxidase

Glucose oxidase is a dimeric protein with each subunit containing a tightly bound flavin adenine dinucleotide (FAD) cofactor.[2] The enzyme exhibits a "Ping-Pong Bi Bi" kinetic mechanism.[3] The catalytic activity of glucose oxidase is influenced by various factors, including temperature, pH, and substrate concentration.

Table 1: Quantitative Data for Glucose Oxidase from Various Sources

| Organism | Optimal pH | Optimal Temperature (°C) | Km (Glucose) (mM) | Vmax | Reference(s) |

| Aspergillus niger | 5.5 | 40 | 2.56 | 135 U/mg | [6] |

| Aspergillus niger UAF-1 | 5.0 - 6.0 | 40 | 0.254 | 5.0 mmol/min | [7] |

| Aspergillus niger | 5.5 - 6.0 | 25-30 | 7.1 | 17 U/mg | |

| Penicillium notatum | 5.5 | 45 | 19.6 | 7.5 mM/min | [8] |

| Pseudomonas sp. | 5.0 | 27 | 6.91 | 1.2 U | [9] |

| Immobilized GOx | - | - | 2.9 | 2.61 x 10⁻¹ µmol/min.mL | [10] |

| Free GOx | - | - | 2.7 | 3.64 x 10⁻¹ µmol/min.mL | [10] |

The Pentose Phosphate Pathway (PPP)

In most organisms, the primary route for the synthesis of a phosphorylated form of D-gluconolactone is the pentose phosphate pathway (PPP), also known as the hexose monophosphate shunt.[11] This cytosolic pathway is crucial for generating NADPH, which is essential for reductive biosynthesis and protection against oxidative stress, as well as for producing precursors for nucleotide synthesis.[11][12]

The initial and rate-limiting step of the PPP is the irreversible oxidation of glucose-6-phosphate to 6-phospho-D-glucono-1,5-lactone, catalyzed by glucose-6-phosphate dehydrogenase (G6PD).[11][13]

The reaction is as follows: Glucose-6-phosphate + NADP⁺ → 6-phospho-D-glucono-1,5-lactone + NADPH + H⁺

The resulting 6-phospho-D-glucono-1,5-lactone is then hydrolyzed to 6-phosphogluconate by the enzyme 6-phosphogluconolactonase (6PGL).[14]

Enzymology and Kinetics of Key PPP Enzymes

Glucose-6-Phosphate Dehydrogenase (G6PD): G6PD is a cytosolic enzyme that is highly specific for NADP⁺ as its coenzyme.[11] Its activity is primarily regulated by the cellular ratio of NADP⁺ to NADPH; a high NADP⁺/NADPH ratio stimulates the enzyme.[13]

6-Phosphogluconolactonase (6PGL): This enzyme catalyzes the hydrolysis of the lactone, ensuring the efficient flow of metabolites through the PPP.[14] The spontaneous hydrolysis of 6-phospho-D-glucono-1,5-lactone is slow under physiological conditions, making 6PGL critical for the pathway's efficiency.[15]

Table 2: Quantitative Data for Pentose Phosphate Pathway Enzymes

| Enzyme | Organism/Tissue | Km (Substrate) | Other Kinetic Parameters | Reference(s) |

| Glucose-6-Phosphate Dehydrogenase | Escherichia coli | 0.22 mM (G6P), 0.13 mM (NADP⁺) | kcat = 32.5 /s | [16] |

| Glucose-6-Phosphate Dehydrogenase | Pig Liver | 36 µM (G6P), 4.8 µM (NADP⁺) | Kia = 9.0 µM | [17] |

| 6-Phosphogluconolactonase | Bovine Erythrocytes | - | Monomer, ~30 kDa MW | [18] |

| 6-Phosphogluconolactonase | Human Red Blood Cells | - | ~50 IU/g Hb at 25°C | [19] |

Signaling Pathways and Regulatory Mechanisms

The biosynthesis of D-gluconolactone is tightly regulated to meet the metabolic needs of the cell.

Regulation of the Pentose Phosphate Pathway

The flux through the oxidative branch of the PPP is primarily controlled by the activity of G6PD. The main regulatory mechanism is the feedback inhibition by NADPH.[13] When NADPH levels are high, G6PD is inhibited, shunting glucose-6-phosphate towards glycolysis. Conversely, when the demand for NADPH increases (e.g., during fatty acid synthesis or in response to oxidative stress), the NADP⁺ levels rise, allosterically activating G6PD and increasing the production of 6-phospho-D-glucono-1,5-lactone.

Caption: Regulation of the initial step of the Pentose Phosphate Pathway.

Experimental Protocols

Assay for Glucose Oxidase Activity

This protocol describes a common spectrophotometric method for determining glucose oxidase activity. The assay is based on the oxidation of a chromogenic substrate (e.g., o-dianisidine) by hydrogen peroxide, a product of the glucose oxidase reaction, in the presence of peroxidase.

Materials:

-

50 mM Sodium Acetate Buffer, pH 5.1

-

10% (w/v) β-D-Glucose solution

-

o-dianisidine dihydrochloride

-

Horseradish peroxidase (POD)

-

Glucose oxidase (GOx) sample

-

Spectrophotometer

Procedure:

-

Prepare a reaction cocktail containing 50 mM sodium acetate buffer (pH 5.1), 10% β-D-glucose, o-dianisidine, and horseradish peroxidase.

-

Equilibrate the reaction cocktail to the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding a known amount of the glucose oxidase sample to the reaction cocktail.

-

Immediately monitor the increase in absorbance at a specific wavelength (e.g., 500 nm for oxidized o-dianisidine) over time using a spectrophotometer.

-

The rate of change in absorbance is proportional to the glucose oxidase activity. One unit of GOx is typically defined as the amount of enzyme that oxidizes 1.0 µmol of β-D-glucose to D-gluconolactone and H₂O₂ per minute at a specific pH and temperature.

Caption: Experimental workflow for the spectrophotometric assay of Glucose Oxidase.

Assay for Glucose-6-Phosphate Dehydrogenase Activity

This protocol outlines a spectrophotometric assay for G6PD activity by measuring the rate of NADP⁺ reduction to NADPH.[20][21]

Materials:

-

Tris-HCl buffer (e.g., 50 mM, pH 7.8) containing MgCl₂

-

NADP⁺ solution

-

Glucose-6-phosphate (G6P) solution

-

Cell or tissue extract containing G6PD

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette containing Tris-HCl buffer and NADP⁺ solution.[20]

-

Equilibrate the mixture to the assay temperature (e.g., 30°C).[20]

-

Add the cell or tissue extract to the cuvette and incubate to establish a blank rate.

-

Initiate the reaction by adding the G6P solution.[21]

-

Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH.[22]

-

The rate of increase in absorbance is proportional to the G6PD activity. The specific activity is expressed as units per mg of protein.[21]

Quantification of D-Gluconolactone by HPLC

High-Performance Liquid Chromatography (HPLC) can be used for the quantification of D-gluconolactone. Due to its equilibrium with gluconic acid in aqueous solutions, methods often involve either derivatization or specific chromatographic conditions to separate and quantify the lactone.[23][24]

General Protocol Outline:

-

Sample Preparation: Extract D-gluconolactone from the biological matrix. This may involve protein precipitation followed by centrifugation.[24]

-

Derivatization (Optional but often necessary): To improve detection, D-gluconolactone can be derivatized, for example, with phenylisocyanate to form phenylurethane derivatives.[24]

-

Chromatographic Separation:

-

Column: A reversed-phase column (e.g., C18) is commonly used.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and water is typically employed.[24]

-

Flow Rate: A constant flow rate is maintained.

-

-

Detection: UV detection is suitable for derivatized lactones (e.g., at 240 nm for phenylurethane derivatives).[24]

-

Quantification: A standard curve is generated using known concentrations of D-gluconolactone to quantify the amount in the sample based on peak area.

Relevance in Drug Development

The biosynthesis of D-gluconolactone and the enzymes involved are of significant interest to drug development professionals for several reasons:

-

Antimicrobial Targets: Glucose oxidase, with its production of hydrogen peroxide, has inherent antimicrobial properties.[3]

-

Antimalarial Drug Development: The bifunctional enzyme in Plasmodium falciparum that exhibits both G6PD and 6PGL activity is a potential target for antimalarial drugs.[14]

-

Cardioprotection: D-gluconolactone has been shown to have cardioprotective effects against ischemia/reperfusion injury, suggesting its potential as a therapeutic agent.

-

Dermatology: Gluconolactone is used in dermatological formulations for its moisturizing and antioxidant properties.

Conclusion

The biosynthesis of D-gluconolactone is a fundamental process in the metabolism of many organisms, with implications ranging from cellular energy and redox balance to applications in biotechnology and medicine. A thorough understanding of the enzymes, pathways, and regulatory mechanisms involved is crucial for researchers and scientists. The technical protocols and data presented in this guide provide a solid foundation for the study and manipulation of D-gluconolactone biosynthesis in various biological systems.

References

- 1. delta-Gluconolactone | C6H10O6 | CID 7027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 3. Glucose Oxidase, an Enzyme “Ferrari”: Its Structure, Function, Production and Properties in the Light of Various Industrial and Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic Studies on Enzyme-Catalyzed Reactions: Oxidation of Glucose, Decomposition of Hydrogen Peroxide and Their Combination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]

- 6. Thermal Characterization of Purified Glucose Oxidase from A Newly Isolated Aspergillus Niger UAF-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medcraveonline.com [medcraveonline.com]

- 8. researchgate.net [researchgate.net]

- 9. microbiologyjournal.org [microbiologyjournal.org]

- 10. tandfonline.com [tandfonline.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. G6PD gene: MedlinePlus Genetics [medlineplus.gov]

- 13. Glucose-6-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]

- 14. 6-phosphogluconolactonase - Wikipedia [en.wikipedia.org]

- 15. biorxiv.org [biorxiv.org]

- 16. Kinetic values of purified and displayed G6PD - Bacteria Escherichia coli - BNID 114106 [bionumbers.hms.harvard.edu]

- 17. researchgate.net [researchgate.net]

- 18. 6-phosphogluconolactonase. Purification, properties and activities in various tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Blood cell phosphogluconolactonase: assay and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Glucose-6-Phosphate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]

- 21. Measurement of Glucose-6-phosphate Dehydrogenase Activity in Bacterial Cell-free Extracts [bio-protocol.org]

- 22. Measurement of Glucose-6-phosphate Dehydrogenase Activity in Bacterial Cell-free Extracts [en.bio-protocol.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

D-Gluconolactone: A Versatile Precursor for Novel Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

D-Gluconolactone, a naturally occurring cyclic ester (lactone) of D-gluconic acid, is emerging as a highly versatile and valuable chiral building block in modern organic synthesis. Derived from renewable resources, typically through the oxidation of glucose, its inherent stereochemistry and multiple functional groups make it an attractive starting material for the synthesis of a diverse array of complex and biologically active molecules. This technical guide explores the utility of D-gluconolactone as a precursor in several novel organic synthesis routes, providing detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows.

Synthesis of Bio-based Surfactants

D-gluconolactone serves as an excellent hydrophilic head group for the synthesis of biodegradable and biocompatible surfactants. These sugar-based surfactants are of great interest for applications in cosmetics, pharmaceuticals, and food industries.

Acetal-based Surfactants

Novel D-gluconic acetal surfactants can be synthesized, exhibiting good surface activity.

Experimental Protocol: Synthesis of D-Gluconic Acetal Surfactants

A detailed experimental protocol for the synthesis of D-gluconic acetal surfactants was not fully available in the provided search results. However, a general approach involves the reaction of D-gluconic acid (derived from the hydrolysis of D-gluconolactone) with a fatty aldehyde to form a cyclic acetal, thereby introducing a hydrophobic tail.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| D-Gluconic Acid | Fatty Aldehyde (e.g., octanal, decanal) | Acid catalyst (e.g., p-TsOH) | Toluene | Reflux | 4-8 | 60-80 |

Note: The above data is a representative example based on typical acetal formation reactions and may vary depending on the specific fatty aldehyde and reaction conditions.

Amide- and Ester-linked Surfactants

D-gluconolactone can be readily opened by nucleophiles such as amines and alcohols to form amide and ester-linked surfactants, respectively.

Experimental Protocol: Synthesis of N-Dodecyl-D-gluconamide

-

D-glucono-δ-lactone (1.78 g, 10 mmol) is suspended in methanol (20 mL).

-

Dodecylamine (1.85 g, 10 mmol) is added to the suspension.

-

The mixture is stirred at room temperature for 24 hours.

-

The resulting white precipitate is filtered, washed with cold methanol, and dried under vacuum to yield N-dodecyl-D-gluconamide.

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| D-Glucono-δ-lactone | Dodecylamine | Methanol | Room Temp. | 24 | >90 |

Development of Novel Polymers and Copolymers

The ring-opening polymerization (ROP) of D-gluconolactone and its derivatives allows for the creation of biodegradable polyesters with tunable properties.

Ring-Opening Polymerization of D-Gluconolactone Derivatives

A novel carbohydrate lactone can be prepared in excellent yield from D-gluconolactone, and its subsequent ring-opening polymerization yields a functionalized cyclic aliphatic polyester[1].

Experimental Protocol: Synthesis of a Functionalized Polyester via ROP

A detailed experimental protocol for this specific synthesis was not available in the search results. Generally, ROP of lactones is carried out in the presence of a catalyst, such as tin(II) octoate, and an initiator, like a diol, at elevated temperatures.

| Monomer | Catalyst | Initiator | Temperature (°C) | Reaction Time (h) | Molecular Weight (Mn) | Polydispersity Index (PDI) |

| D-Gluconolactone derivative | Sn(Oct)₂ | Diethylene glycol | 130-160 | 4-24 | Varies | Varies |

Biocatalytic Copolymerization with ε-Caprolactone

Enzymatic copolymerization of D-gluconolactone with ε-caprolactone offers a green synthetic route to novel biodegradable and biocompatible polyesters.

Experimental Protocol: Lipase-Catalyzed Copolymerization

-

D-gluconolactone (1 mmol) and ε-caprolactone (molar ratio varies) are mixed.

-

An immobilized lipase (e.g., Novozym 435, from Candida antarctica lipase B) is added as the biocatalyst.[2][3]

-

The reaction is carried out at 80°C under an inert atmosphere (e.g., argon).[2][3]

-

The reaction can be performed in a solvent mixture (e.g., DMSO:t-BuOH 20:80) or under solvent-free conditions.[2][3]

-

After the desired reaction time (e.g., 24 hours), the enzyme is filtered off.

-

The resulting copolymer is purified, for example, by precipitation.

| Co-monomer 1 | Co-monomer 2 | Biocatalyst | Solvent | Temperature (°C) | Reaction Time (h) | Polymerization Degree |

| D-Gluconolactone | ε-Caprolactone | Immobilized Lipase (e.g., Novozym 435) | DMSO:t-BuOH (20:80) or Solvent-free | 80 | 24 | Up to 16 |

Synthesis of Organogelators

D-gluconolactone can be transformed into low molecular-weight organogelators, which have potential applications in drug delivery and materials science. This is achieved by esterifying the hydroxyl groups with fatty acids, leading to a structural change from a six-membered ring to a five-membered D-glucono-1,4-lactone derivative.[1]

Experimental Protocol: Synthesis of D-Glucono-1,4-lactone based Organogelators

-

D-glucono-1,5-lactone is reacted with a linear saturated fatty acid (e.g., palmitic acid, stearic acid).[1]

-

The reaction is typically carried out at elevated temperatures, with or without a catalyst.

-

The esterification of all hydroxyl groups leads to the formation of the D-glucono-1,4-lactone derivative.[1]

| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

| D-Glucono-1,5-lactone | Palmitic Acid | (Not specified) | (Elevated) | (Not specified) | (Not specified) |

| D-Glucono-1,5-lactone | Stearic Acid | (Not specified) | (Elevated) | (Not specified) | (Not specified) |

Note: Detailed quantitative data for this synthesis were not available in the provided search results.

Synthesis of Iminosugars and their Derivatives

Iminosugars, where the endocyclic oxygen is replaced by a nitrogen atom, are potent glycosidase inhibitors with significant therapeutic potential. D-gluconolactone is a key starting material for the synthesis of important iminosugars like 1-deoxynojirimycin (DNJ) and its N-alkylated derivatives.

General Workflow for Iminosugar Synthesis

The synthesis of iminosugars from D-gluconolactone generally follows a multi-step sequence. A crucial step is the introduction of a nitrogen functionality, often via reductive amination.

References

An In-depth Technical Guide to the Role of D-Gluconolactone in the Maillard Reaction

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Maillard reaction, a cornerstone of flavor and color development in thermally processed foods, is a complex cascade of non-enzymatic browning reactions between reducing sugars and amino compounds. This technical guide delves into the nuanced role of D-Gluconolactone (GDL) in this intricate process. Contrary to initial assumptions, GDL, a cyclic ester of D-gluconic acid, does not directly participate as a reducing sugar. Instead, its primary influence is indirect, acting as a modulator of the reaction environment. Through its gradual hydrolysis to gluconic acid, GDL systematically lowers the pH of the system, thereby influencing the kinetics and product formation pathways of the Maillard reaction. This guide provides a comprehensive overview of the underlying mechanisms, detailed experimental protocols for investigation, and a summary of the quantitative effects of GDL on this pivotal reaction.

Introduction to the Maillard Reaction and D-Gluconolactone

The Maillard reaction is a complex series of chemical reactions that occur between amino acids and reducing sugars when heated.[1][2] This non-enzymatic browning process is responsible for the desirable color, flavor, and aroma of many cooked foods.[1] The reaction is initiated by the condensation of a reducing sugar, which possesses a free aldehyde or ketone group, with an amino compound.[3] The rate and outcome of the Maillard reaction are significantly influenced by several factors, including temperature, time, water activity, and the types of reactants present.[4]

D-Gluconolactone (GDL) is a naturally occurring food additive, a cyclic ester (lactone) of D-gluconic acid.[5] In an aqueous solution, GDL undergoes hydrolysis, a reversible process where the lactone ring opens to form D-gluconic acid.[5] This hydrolysis is accelerated by heat and higher pH levels. The gradual conversion of the neutral GDL molecule to the acidic gluconic acid results in a progressive decrease in the pH of the solution.

The Indirect Role of D-Gluconolactone in the Maillard Reaction

Current scientific understanding indicates that neither D-Gluconolactone nor its hydrolysis product, D-gluconic acid, are reducing sugars and therefore do not directly initiate the Maillard reaction. One study noted that gluconic acid is relatively stable under Maillard reaction conditions. However, GDL's influence on the Maillard reaction is significant and stems from its ability to modulate the pH of the reaction medium.

The pH of the system is a critical factor governing the Maillard reaction. The reaction rate is generally slow at acidic pH and increases as the pH becomes more alkaline.[6][7] This is because the amino groups of amino acids are more nucleophilic (and thus more reactive towards the carbonyl group of the reducing sugar) in their unprotonated form, which is favored at higher pH values.[6]

By hydrolyzing to gluconic acid, GDL creates a progressively more acidic environment. This acidification can have several consequences for the Maillard reaction occurring between other reducing sugars and amino acids present in the system:

-

Inhibition of Browning: The primary effect of the GDL-induced pH drop is the slowing down of the overall Maillard reaction rate, leading to less browning.

-

Alteration of Product Profile: The pH influences the specific chemical pathways that occur during the later stages of the Maillard reaction. Different pH conditions favor the formation of different classes of flavor and aroma compounds, as well as different types of melanoidins (the brown pigments). For example, the formation of certain furfural compounds is known to be pH-dependent.[8][9] At lower pH, the degradation of the Amadori product, a key intermediate in the Maillard reaction, tends to proceed via 1,2-enolization, leading to the formation of furfural (from pentoses) or 5-hydroxymethylfurfural (HMF) (from hexoses).[10] Conversely, at higher pH, 2,3-enolization is favored, resulting in the formation of different fission products like dicarbonyls.[10]

Therefore, GDL can be utilized as a tool to control the extent and nature of the Maillard reaction, allowing for the fine-tuning of color and flavor development in food products and other relevant systems.

Experimental Protocols for Investigating the Maillard Reaction with D-Gluconolactone

This section provides detailed methodologies for key experiments to investigate the influence of GDL on the Maillard reaction.

Spectrophotometric Analysis of Browning Intensity

This protocol allows for the quantitative measurement of the browning development in a Maillard reaction model system.

Objective: To determine the effect of varying concentrations of D-Gluconolactone on the rate of browning in a glucose-glycine model system.

Materials:

-

D-Glucose

-

Glycine

-

D-Gluconolactone (GDL)

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Distilled water

-

Test tubes

-

Water bath or heating block

-

Spectrophotometer

-

Cuvettes

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1 M stock solution of D-Glucose in distilled water.

-

Prepare a 1 M stock solution of Glycine in distilled water.

-

Prepare a series of GDL stock solutions of varying concentrations (e.g., 0.1 M, 0.2 M, 0.5 M) in distilled water.

-

-

Reaction Mixture Preparation:

-

For each experimental condition, prepare a reaction mixture in a test tube. A typical reaction mixture could consist of:

-

1 mL of 1 M D-Glucose solution

-